molecular formula C10H13NO3 B13250251 4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one

4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one

Cat. No.: B13250251
M. Wt: 195.21 g/mol
InChI Key: UGUXXWZENKHDKS-UHFFFAOYSA-N
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Description

4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one is a heterocyclic compound that features both azetidine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one typically involves the aza-Michael addition reaction. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the azetidine ring.

    Substitution: The compound can participate in substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it could modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    Azetidine derivatives: Compounds like 3-(acetoxymethyl)azetidines share structural similarities.

    Pyran derivatives: Compounds containing the pyran ring, such as 2H-pyran-2-ones, are also similar.

Uniqueness

4-[(Azetidin-3-yl)methoxy]-6-methyl-2H-pyran-2-one is unique due to the combination of azetidine and pyran rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(azetidin-3-ylmethoxy)-6-methylpyran-2-one

InChI

InChI=1S/C10H13NO3/c1-7-2-9(3-10(12)14-7)13-6-8-4-11-5-8/h2-3,8,11H,4-6H2,1H3

InChI Key

UGUXXWZENKHDKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)O1)OCC2CNC2

Origin of Product

United States

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